molecular formula C4H6OS2 B3055365 1,3-Dithian-5-one CAS No. 64211-37-6

1,3-Dithian-5-one

Cat. No.: B3055365
CAS No.: 64211-37-6
M. Wt: 134.2 g/mol
InChI Key: VIQMKWMHOAWQRG-UHFFFAOYSA-N
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Description

1,3-Dithian-5-one is a six-membered heterocyclic compound containing two sulfur atoms and a carbonyl group. It is a derivative of 1,3-dithiane, where the carbonyl group is located at the fifth position of the ring. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithian-5-one can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with formaldehyde, followed by oxidation. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithian-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: 1,3-Dithiane, other reduced sulfur compounds.

    Substitution Products: Various substituted dithianes

Scientific Research Applications

1,3-Dithian-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dithian-5-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the ring can donate or accept electrons, facilitating various chemical transformations. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes, to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithian-5-one is unique due to the presence of the carbonyl group, which imparts distinct reactivity compared to other dithianes. This carbonyl group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,3-dithian-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS2/c5-4-1-6-3-7-2-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQMKWMHOAWQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560584
Record name 1,3-Dithian-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64211-37-6
Record name 1,3-Dithian-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,3-dithian-5-one useful in organic synthesis?

A1: this compound is a versatile building block in organic synthesis due to its reactivity. It readily undergoes double aldol condensation reactions with aromatic aldehydes in the presence of a specific catalyst system. [] This allows for the efficient creation of bisarylmethylidene derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Q2: Can you describe the reaction conditions that facilitate efficient bisarylmethylidene derivative formation from this compound?

A2: Research has shown that a mixture of diethylamine, sodium dodecyl sulfate, and a zirconium salt in water at 50°C enables this compound to undergo double aldol condensation with aromatic aldehydes. [] This particular combination facilitates high product yields within a short reaction time (approximately 2 hours). Notably, the products precipitate out of the reaction mixture, simplifying their isolation and allowing for the recycling of the reaction medium.

Q3: How does the structure of this compound influence its reactivity with nucleophiles?

A3: Studies comparing the reactivity of this compound with 2-phenyl-1,3-dioxan-5-one reveal interesting stereoselectivity patterns. While nucleophiles tend to attack 2-phenyl-1,3-dioxan-5-one from the axial side of the carbonyl group, they predominantly approach this compound from the equatorial side. [] This difference is attributed to torsional strain effects arising from the sulfur atoms in the this compound structure.

Q4: What insights have gas-phase studies provided into the reduction of this compound derivatives?

A4: Gas-phase studies using techniques like flowing afterglow−triple quadrupole have been instrumental in understanding the intrinsic diastereoselectivity of hydride reductions. Research on 2-tert-butyl-1,3-dithian-5-one, in particular, revealed a preference for equatorial reduction. [] This finding, consistent with condensed-phase observations, highlights the influence of steric factors on the reduction pathway and underscores the value of gas-phase experiments in elucidating reaction mechanisms.

Q5: Are there analytical techniques specifically designed for studying this compound and its derivatives?

A5: While specific techniques solely dedicated to this compound and its derivatives might not exist, standard analytical methods in organic chemistry are routinely employed for their characterization. These include nuclear magnetic resonance (NMR) spectroscopy, which provides information about the compound's structure and stereochemistry. [] Additionally, techniques like infrared (IR) spectroscopy can be used to identify functional groups, and mass spectrometry (MS) helps determine the molecular weight and fragmentation patterns of the compound and its derivatives. []

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